

Acetylcephalotaxine chemical structure and properties

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Compound of Interest

Compound Name: *Acetylcephalotaxine*

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Acetylcephalotaxine: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and available experimental data for **acetylcephalotaxine**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this natural alkaloid.

Chemical Structure and Identifiers

Acetylcephalotaxine is a cephalotaxine-type alkaloid. Its core structure is a pentacyclic system.^[1] The IUPAC name for **acetylcephalotaxine** is (4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.0.0²,6.0^{6,10}.0^{15,19}]icosa-1(20),4,13,15(19)-tetraen-3-yl) acetate.^[1]

Table 1: Chemical Identifiers for **Acetylcephalotaxine**

| Identifier | Value |
|-------------------|---|
| CAS Number | 24274-60-0[1] |
| Molecular Formula | C ₂₀ H ₂₃ NO ₅ [1] |
| IUPAC Name | (4-methoxy-16,18-dioxo-10-azapentacyclo[11.7.0.0 ² , ⁶ .0 ⁶ , ¹⁰ .0 ¹⁵ , ¹⁹]icosa-1(20),4,13,15(19)-tetraen-3-yl) acetate[1] |
| Synonyms | Cephalotaxine acetate, O-Acetylcephalotaxine[1] |

Physicochemical Properties

Acetylcephalotaxine is a white solid at room temperature. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. While specific experimentally determined melting and boiling points are not readily available in the literature, its physicochemical properties have been estimated through computational methods.

Table 2: Physicochemical Properties of **Acetylcephalotaxine**

| Property | Value | Source |
|---------------------------------|--|--------------------|
| Molecular Weight | 357.4 g/mol | PubChem[1] |
| Appearance | Powder | BioCrick[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |
| XLogP3-AA (LogP) | 2.5 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Exact Mass | 357.157623 g/mol | PubChem (Computed) |
| Topological Polar Surface Area | 69.9 Å ² | PubChem (Computed) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **acetylcephalotaxine**. While complete spectral assignments are not consistently reported, the following sections outline the expected spectroscopic features based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **acetylcephalotaxine** is expected to be complex due to the presence of numerous protons in different chemical environments within its rigid pentacyclic structure. Key expected signals would include:

- Aromatic protons: Signals in the aromatic region.
- Methylene and methine protons: A complex series of signals in the aliphatic region, likely showing extensive spin-spin coupling.
- Methoxy group protons: A singlet corresponding to the -OCH₃ group.

- Acetyl group protons: A singlet corresponding to the -COCH_3 group.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show 20 distinct carbon signals corresponding to the 20 carbon atoms in the molecule. Based on its structure, the expected chemical shift ranges are:

- Carbonyl carbon: A signal in the downfield region (around 170 ppm) for the acetyl carbonyl group.
- Aromatic and olefinic carbons: Signals in the range of 100-150 ppm.
- Aliphatic carbons: Signals in the upfield region.
- Methoxy carbon: A signal around 55-60 ppm.
- Acetyl methyl carbon: A signal in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of **acetylcephalotaxine** would display characteristic absorption bands for its functional groups:

- C=O stretch (ester): A strong absorption band around $1735\text{-}1750\text{ cm}^{-1}$.
- C-O stretch (ester and ether): Absorption bands in the $1000\text{-}1300\text{ cm}^{-1}$ region.
- C-H stretch (aromatic and aliphatic): Bands above and below 3000 cm^{-1} .
- C=C stretch (aromatic): Absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M^+) at $m/z = 357$. The fragmentation pattern would be complex due to the intricate ring system. Key fragmentation pathways would likely involve the loss of the acetyl group (CH_3CO), the methoxy group (CH_3O), and cleavages within the pentacyclic core.

Experimental Protocols

Isolation of Acetylcephalotaxine from *Cephalotaxus fortunei*

A general procedure for the isolation of alkaloids from *Cephalotaxus* species involves the following steps. It is important to note that optimization may be required for the specific isolation of **acetylcephalotaxine**.

Protocol:

- **Extraction:** The dried and powdered plant material (e.g., leaves and stems of *Cephalotaxus fortunei*) is extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure complete extraction.
- **Solvent Evaporation:** The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- **Acid-Base Extraction:** The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH_4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the crude alkaloids.
- **Chromatographic Purification:** The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Final Purification:** Fractions containing **acetylcephalotaxine** are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.



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Figure 1. Workflow for the isolation of **acetylcephalotaxine**.

Synthesis of Acetylcephalotaxine from Cephalotaxine

Acetylcephalotaxine can be synthesized from its parent compound, cephalotaxine, through a straightforward acetylation reaction.

Protocol:

- **Dissolution:** Cephalotaxine is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Acetylating Agent:** An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. The reaction is typically stirred at room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by TLC until the starting material (cephalotaxine) is consumed.
- **Workup:** Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield pure **acetylcephalotaxine**.

Biological Activity and Signaling Pathways

While the parent compound, cephalotaxine, has been shown to possess antileukemic properties, there is a lack of specific data on the biological activity of **acetylcephalotaxine**. The biological effects described below are for cephalotaxine and may not be directly applicable to its acetylated derivative. Further research is required to determine the specific bioactivity of **acetylcephalotaxine**.

Antileukemic Activity of Cephalotaxine

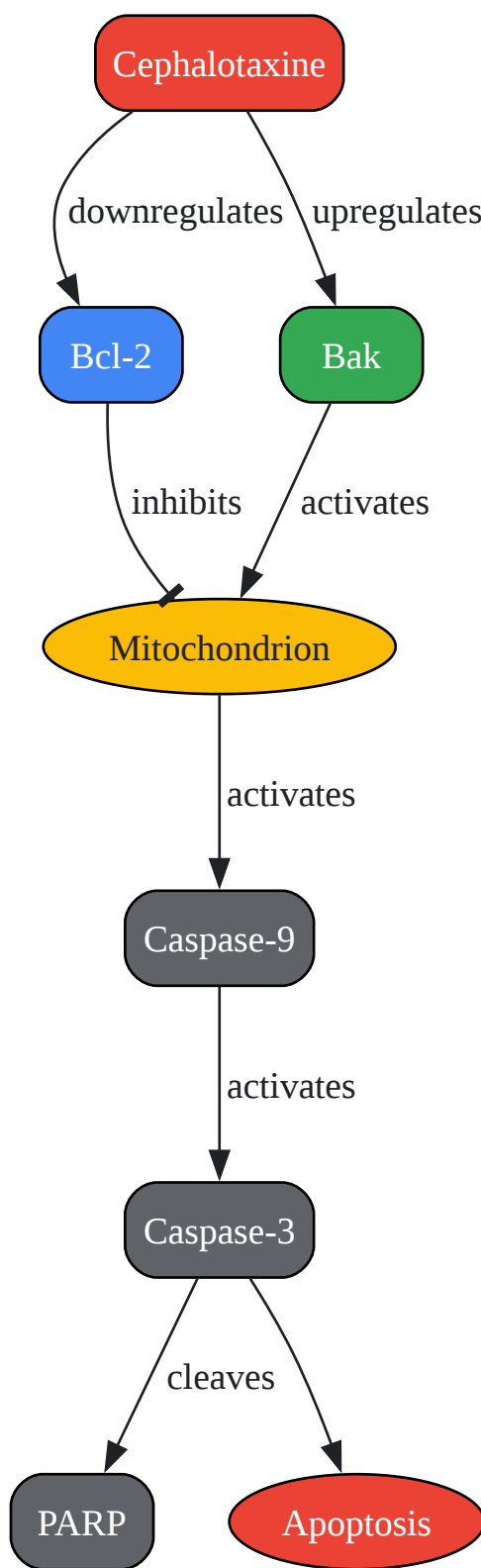
Cephalotaxine has been demonstrated to inhibit the viability of various leukemia cell lines, including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4.[3] It exhibits cytotoxicity against these cancer cells.[4]

Mechanism of Action of Cephalotaxine: Induction of Apoptosis

The primary mechanism of the anticancer activity of cephalotaxine is the induction of apoptosis.[4] Studies have shown that cephalotaxine activates the mitochondrial apoptosis pathway.[3][4] This involves:

- A reduction in the mitochondrial membrane potential.
- Downregulation of the anti-apoptotic protein Bcl-2.
- Upregulation of the pro-apoptotic protein Bak.[4]
- Activation of the caspase cascade, including caspase-9 and caspase-3, leading to the cleavage of PARP and subsequent cell death.[4]

In addition to inducing apoptosis, cephalotaxine has also been found to impair autophagy flow by inhibiting lysosomal acidification.[3][4] This blockage of autophagy can exacerbate the apoptotic effects in leukemia cells.[4]



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Figure 2. Apoptotic signaling pathway of Cephalotaxine.

Conclusion and Future Directions

Acetylcephalotaxine is a naturally occurring alkaloid with a well-defined chemical structure. While methods for its isolation and synthesis are established, there is a significant gap in the literature regarding its specific physicochemical properties and, most notably, its biological activity. The pro-apoptotic and anti-leukemic effects of its parent compound, cephalotaxine, suggest that **acetylcephalotaxine** may also possess interesting pharmacological properties. Future research should focus on a comprehensive evaluation of the cytotoxicity of **acetylcephalotaxine** against various cancer cell lines and the elucidation of its mechanism of action to determine if it differs from or enhances the activity of cephalotaxine. Such studies are warranted to explore the potential of **acetylcephalotaxine** as a lead compound in drug discovery.

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